molecular formula C13H17NO3 B1475221 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid CAS No. 1713773-59-1

4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid

Cat. No.: B1475221
CAS No.: 1713773-59-1
M. Wt: 235.28 g/mol
InChI Key: XWUAYTSKHCREKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It belongs to a class of compounds featuring a benzoic acid moiety linked to a pyrrolidine ring, a structural motif frequently employed in the design of novel bioactive molecules . The pyrrolidine ring is a common feature in many approved drugs and investigational compounds due to its contribution to molecular properties and target binding . The additional 1-hydroxyethyl substituent on the pyrrolidine ring may influence the compound's stereochemistry, solubility, and overall pharmacokinetic profile, making it a versatile intermediate for structure-activity relationship (SAR) studies. Compounds with pyrrolidine-benzoic acid architectures have demonstrated a wide range of biological activities in scientific research. For instance, structurally related 1,2,4-triazole benzoic acid hybrids have shown potent in vitro cytotoxic activities against human cancer cell lines such as MCF-7 and HCT-116, acting through the induction of apoptosis . Furthermore, 4-(pyrrolidin-1-yl)quinoline compounds have been investigated for their ability to kill clinically latent microorganisms, indicating the potential of this chemical class in developing new antimicrobial agents . Other benzoic acid derivatives have also been synthesized and evaluated as potent growth inhibitors of drug-resistant bacterial strains like Staphylococcus aureus and Acinetobacter baumannii . This compound serves as a critical synthetic building block. The carboxylic acid group allows for further functionalization, typically through amidation or esterification reactions, to create a diverse library of derivatives for biological screening . As such, this compound is a valuable reagent for researchers engaged in hit-to-lead optimization and the development of new therapeutic agents in areas including oncology and infectious diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(15)11-6-7-14(8-11)12-4-2-10(3-5-12)13(16)17/h2-5,9,11,15H,6-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUAYTSKHCREKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C2=CC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis via C(sp3)-H Activation

A highly efficient and fully enantioselective route employs C(sp3)-H activation as a key step to functionalize the pyrrolidine ring. This method allows direct arylation at the desired position with excellent diastereoselectivity, preserving the stereochemical integrity of the molecule.

  • Key Steps:
    • Starting from an enantiopure enone intermediate, a rhodium(I)-catalyzed 1,4-addition of aryl boronic esters is performed.
    • The lactam ring is reduced selectively using borane complexes.
    • Protective groups such as silyl ethers are removed to yield diols.
    • Oxidation of diols to diacids is carried out, often with ruthenium catalysts, although care must be taken to avoid undesired N-oxidation side reactions.
    • Final deprotection steps yield the target compound.

This method has been shown to produce the desired compound with high stereoselectivity and good overall yields, making it suitable for the synthesis of analogs as well.

Classical 1,4-Addition and Reduction

An alternative approach involves:

  • 1,4-Addition of Arylic Cuprates: Arylic cuprates add to enantiopure enones to form the pyrrolidine ring with the desired stereochemistry.
  • Lactam Reduction: Borane in tetrahydrofuran (THF) is used to reduce the lactam to the corresponding amine.
  • Protection and Deprotection: Tert-butyldimethylsilyl (TBS) ethers protect hydroxyl groups during intermediate steps.
  • Oxidation to Diacid: Ruthenium-catalyzed oxidation converts diols to diacids.
  • Removal of Boc Group: Trifluoroacetic acid (TFA) is used for final deprotection to yield the free amine benzoic acid derivative.

This route, while classical, provides reliable access to the compound with good diastereoselectivity and yields.

Comparative Data on Synthetic Variants

Step C(sp3)-H Activation Route Classical 1,4-Addition Route
Key Catalysts Rhodium(I) for 1,4-addition; Ruthenium for oxidation Copper cuprates for 1,4-addition; Borane for reduction
Stereoselectivity High, fully enantioselective High, depends on enantiopure starting materials
Protection Strategy Silyl ethers (TBS) for hydroxyl protection Silyl ethers (TBS) and Boc for amine protection
Oxidation Step Ruthenium-catalyzed diol to diacid; risk of N-oxidation Ruthenium-catalyzed diol to diacid
Yield Moderate to good (42-87% in key steps) Good (up to 84% in key steps)
Scalability Suitable for analog synthesis and scale-up Established, but may require optimization for scale

Research Findings and Notes

  • The stereoselective introduction of the hydroxyethyl group is critical for biological activity, as confirmed by structure-activity relationship (SAR) studies on related pyrrolidine analogs.
  • The choice of catalyst and reaction conditions significantly influences the yield and purity of the final product.
  • Protective group strategies are essential to prevent side reactions during oxidation and reduction steps.
  • Late-stage functionalization via Suzuki cross-coupling allows for diversification of the aromatic moiety, enabling the synthesis of analogs for further pharmacological evaluation.
  • Oxidation steps require careful control to avoid N-oxidation, which can complicate purification and reduce yields.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Reagents/Catalysts Outcome/Notes
1 1,4-Addition Rhodium(I) catalyst, aryl boronic esters / Copper cuprates Formation of arylated pyrrolidine intermediate
2 Lactam Reduction Borane-THF complex Conversion to amine with stereocontrol
3 Protection/Deprotection TBS ethers, Boc groups, TBAF, TFA Protect hydroxyl and amine groups
4 Oxidation Ruthenium catalyst Diol to diacid conversion
5 Final Deprotection TFA Removal of Boc, yielding target acid

Chemical Reactions Analysis

Types of Reactions

4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol derivative.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or tosylates under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a benzyl alcohol derivative.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets. The hydroxyethyl group and the benzoic acid moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid and their distinguishing features:

Compound Name Molecular Formula Substituents on Pyrrolidine Molecular Weight Key Properties/Applications Reference ID
4-(Pyrrolidin-1-yl)benzoic acid C₁₁H₁₃NO₂ None 191.23 High purity (≥98%), TPSA: 41.5 Ų, used as a synthetic intermediate in pharmaceuticals .
4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid C₁₃H₁₇NO₃ 3-Methoxymethyl 247.28 Increased lipophilicity (logP ~1.8), potential CNS permeability due to methoxy group .
3-(Pyrrolidin-1-yl)benzoic acid C₁₁H₁₃NO₂ Meta-substitution on benzene ring 191.23 Lower acidity (pKa ~4.2) compared to para-substituted analogs; used in coordination chemistry .
2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid C₁₈H₁₇NO₄ Hydroxyl group on benzene ring 311.34 Crystallizes in monoclinic system (P2₁/c space group); intermediate in rhodamine dye synthesis .
3-{1-[2-(1-Pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}benzoic acid hydrochloride C₁₆H₂₀ClN₃O₂ Pyrazole-pyrrolidine ethyl linker 321.80 Enhanced rigidity and hydrogen-bonding capacity; explored in kinase inhibitor research .

Key Observations:

Substituent Effects on Physicochemical Properties :

  • The hydroxyethyl group in the target compound increases hydrophilicity (TPSA ~70 Ų estimated) compared to the methoxymethyl analog (TPSA ~64 Ų) . This difference may improve aqueous solubility but reduce blood-brain barrier penetration.
  • Meta-substituted analogs (e.g., 3-(pyrrolidin-1-yl)benzoic acid) exhibit reduced acidity (pKa ~4.2) compared to para-substituted derivatives (pKa ~3.8), attributed to electronic effects of substitution patterns .

Biological Relevance :

  • Pyrrolidine derivatives with ethyl linkers (e.g., ) show enhanced binding to enzymes like kinases due to conformational flexibility, whereas rigid analogs (e.g., 2-[2-hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid) are utilized in dye synthesis .
  • The hydroxyethyl group may confer metabolic stability compared to ester or amide-containing analogs, as seen in carbapenem antibiotics (e.g., Tomopenem, ), though direct evidence for the target compound is lacking .

Synthetic Accessibility :

  • 4-(Pyrrolidin-1-yl)benzoic acid () is synthesized in high yields (>90%) via alkali-mediated reactions, whereas methoxymethyl-substituted analogs () require protective group strategies, reducing overall efficiency .

Biological Activity

4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a benzoic acid moiety, which contribute to its unique chemical properties. The hydroxyethyl group enhances its solubility and may influence its biological interactions.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets through the following pathways:

  • Protein Interaction : The pyrrolidine structure allows for potential binding with proteins and enzymes, possibly modulating their activity.
  • Biochemical Pathways : Similar compounds have been shown to influence diverse biological processes, including anti-inflammatory responses and cellular signaling pathways.
  • Pharmacokinetics : The introduction of heteroatoms in the compound can modify its pharmacokinetic properties, enhancing absorption and bioavailability.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
  • Analgesic Activity : There is potential for pain relief applications based on its biochemical interactions.
  • Antimicrobial Properties : Some derivatives of pyrrolidine compounds have shown activity against various pathogens, indicating potential for further exploration in antimicrobial therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or similar compounds:

  • Study on Anti-inflammatory Effects :
    • A study published in the Chemical and Pharmaceutical Bulletin examined the anti-inflammatory effects of pyrrolidine derivatives. Results indicated that certain modifications to the structure could enhance efficacy against inflammatory markers.
  • Antimicrobial Activity Assessment :
    • Research demonstrated that related pyrrolidine compounds displayed significant antimicrobial activity against drug-resistant strains of Staphylococcus aureus. This suggests that this compound may share similar properties .
  • Pharmacological Evaluation :
    • A pharmacological evaluation highlighted the compound's low cytotoxicity while maintaining potent biological activity. This makes it an attractive candidate for further drug development .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential.

Compound NameStructure FeaturesBiological Activity
4-(Pyrrolidin-1-yl)benzoic acidLacks hydroxyethyl groupLimited anti-inflammatory effects
3-(1-Hydroxyethyl)pyrrolidineLacks benzoic acid moietyReduced solubility
This compoundContains both hydroxyethyl and benzoic acid moietiesEnhanced solubility & bioactivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid and its derivatives?

  • Methodological Answer : The synthesis of pyrrolidine-functionalized benzoic acid derivatives typically involves multi-step reactions. For example:

  • Step 1 : Condensation of substituted phenylhydrazines with diketones or aldehydes to form pyrazole intermediates.
  • Step 2 : Functionalization of the pyrrolidine ring via reductive amination or hydroxylation, as seen in analogs like 4-(3-hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid .
  • Step 3 : Acid-catalyzed coupling of the pyrrolidine moiety to the benzoic acid scaffold. Reaction conditions (e.g., solvent, temperature) significantly influence yields, with DMF or THF commonly used at 60–80°C .

Q. How is structural characterization of this compound performed?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the hydroxyethyl-pyrrolidine group (e.g., as in 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the hydroxyethyl group shows characteristic peaks at δ 1.2–1.4 ppm (CH₃) and δ 3.6–4.0 ppm (CH-OH) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer :

  • Antimicrobial screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Acinetobacter baumannii) strains. Hydrazone derivatives of similar benzoic acids show MICs ranging from 8–64 µg/mL, depending on substituents .
  • Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of antimicrobial efficacy?

  • Methodological Answer :

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhances activity against resistant strains. For example, 3,4-difluorophenyl analogs exhibit 4-fold lower MICs than non-fluorinated derivatives .
  • Hydroxyethyl group positioning : Stereochemistry (R/S configuration) impacts bacterial membrane penetration. Molecular docking studies suggest the (R)-enantiomer interacts more strongly with E. coli dihydrofolate reductase .
  • Hydrazone vs. carboxylic acid derivatives : Hydrazones improve solubility but may reduce metabolic stability .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Variations in MIC protocols (e.g., broth microdilution vs. agar dilution) can lead to discrepancies. Harmonize inoculum size (e.g., 5 × 10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton) .
  • Metabolic interference : Bacterial efflux pumps or enzyme degradation (e.g., β-lactamases) may reduce efficacy in certain strains. Use knockout mutants or efflux inhibitors (e.g., PAβN) to isolate mechanisms .

Q. What strategies are employed in pharmacokinetic (ADME) profiling?

  • Methodological Answer :

  • Absorption : Caco-2 cell monolayer assays predict intestinal permeability. LogP values >2.5 (calculated via ChemAxon) suggest moderate lipophilicity for passive diffusion .
  • Metabolism : Liver microsome studies (human/rat) identify cytochrome P450-mediated oxidation hotspots. For example, hydroxylation at the pyrrolidine ring is a common metabolic pathway .
  • Excretion : Radiolabeled tracer studies in rodents quantify renal vs. fecal clearance. Adjust carboxylate or hydroxyethyl groups to modulate renal reabsorption .

Key Research Considerations

  • Synthetic reproducibility : Monitor reaction intermediates via TLC/HPLC to avoid side products (e.g., over-oxidation of the hydroxyethyl group) .
  • Biological reproducibility : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and triplicate replicates .
  • Data validation : Cross-reference crystallographic data with computational models (e.g., DFT for bond angles) to confirm structural accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.